Product packaging for Indomethacin Acyl-beta-D-glucuronide(Cat. No.:)

Indomethacin Acyl-beta-D-glucuronide

Cat. No.: B7826243
M. Wt: 533.9 g/mol
InChI Key: QCBWEVBGELGABM-KFELBOHGSA-N
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Description

Overview of Glucuronidation as a Phase II Biotransformation Pathway

Biotransformation is a crucial metabolic process, primarily occurring in the liver, that modifies chemical substances for easier excretion. nih.gov This process is generally divided into Phase I, II, and III reactions. Phase I reactions introduce or expose polar functional groups, while Phase II reactions conjugate these groups with endogenous molecules, increasing their water solubility. nih.govdrughunter.com

Glucuronidation is the most common Phase II biotransformation pathway. nih.govnih.gov It involves the enzymatic attachment of a glucuronic acid moiety from the activated coenzyme uridine-5-diphospho-α-D-glucuronic acid (UDPGA) to a substrate. uomus.edu.iq This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). numberanalytics.com The addition of the highly polar glucuronic acid group significantly increases the water solubility of the xenobiotic, facilitating its elimination from the body via urine or bile. nih.govuomus.edu.iq While often considered a detoxification process, glucuronidation can sometimes lead to the formation of reactive metabolites. nih.govnih.gov

Significance of Acyl Glucuronides as Metabolites of Carboxylic Acid-Containing Xenobiotics

Many xenobiotics, including a number of drugs, contain a carboxylic acid group. This functional group is a common site for glucuronidation, leading to the formation of acyl glucuronides. nih.govnih.gov While glucuronidation is typically a detoxification pathway, acyl glucuronides are chemically reactive metabolites. nih.govresearchgate.net This reactivity has been associated with the toxic properties of some carboxylic acid-containing drugs. nih.govacs.org

Acyl glucuronides can undergo several reactions, including hydrolysis back to the parent drug and intramolecular acyl migration, forming various positional isomers. nih.govresearchgate.net They can also react with nucleophilic sites on macromolecules like proteins, forming covalent adducts. nih.govresearchgate.net This covalent binding is thought to contribute to drug toxicity, potentially through altering the function of the modified protein or by triggering an immune response. nih.govresearchgate.net Despite these concerns, many widely used and safe drugs are metabolized to acyl glucuronides. nih.gov

Contextualization of Indomethacin (B1671933) Acyl-beta-D-glucuronide within Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolism

Indomethacin is a potent NSAID that, like many other drugs in its class, contains a carboxylic acid moiety. nih.govdrugbank.com Its metabolism in humans involves O-demethylation and N-deacylation, as well as direct conjugation with glucuronic acid to form Indomethacin Acyl-beta-D-glucuronide. nih.govdrugbank.comresearchgate.net This acyl glucuronide is a major metabolite of indomethacin. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24ClNO10 B7826243 Indomethacin Acyl-beta-D-glucuronide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R,6R)-6-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClNO10/c1-11-15(10-18(28)36-25-21(31)19(29)20(30)22(37-25)24(33)34)16-9-14(35-2)7-8-17(16)27(11)23(32)12-3-5-13(26)6-4-12/h3-9,19-22,25,29-31H,10H2,1-2H3,(H,33,34)/t19-,20-,21-,22?,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBWEVBGELGABM-KFELBOHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O[C@@H]4[C@@H]([C@@H]([C@H](C(O4)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClNO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Formation and Deconjugation Mechanisms

Glucuronidation by UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is a major pathway in phase II metabolism, where a glucuronic acid moiety is attached to a substrate, increasing its water solubility and facilitating its excretion. covachem.comsigmaaldrich.com This reaction is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. pharmgkb.orgclinpgx.org For indomethacin (B1671933), this process results in the formation of an acyl glucuronide. nih.gov

The liver is the primary site for the glucuronidation of indomethacin. nih.govdrugbank.com Several UGT isoforms have been identified as being capable of catalyzing the formation of Indomethacin Acyl-beta-D-glucuronide. Research using human liver microsomes and recombinant UGT isozymes has shown that enzymes from both the UGT1A and UGT2B subfamilies are involved. nih.govresearchgate.net

UGT IsoformObserved Activity / RoleSource
UGT1A1Shows glucuronidation activity, but inhibitory studies suggest it is not a principal catalyst. pharmgkb.orgnih.gov
UGT1A3Shows glucuronidation activity, but inhibitory studies suggest it is not a principal hepatic catalyst. pharmgkb.orgnih.gov
UGT1A9Possesses the highest intrinsic activity among isoforms tested; considered a partial contributor in the liver. nih.gov
UGT2B7Considered to play a predominant role in indomethacin glucuronidation in the human liver. nih.gov

The enzymatic reaction that forms this compound requires the presence of a specific activated sugar donor. This cofactor is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). covachem.comsigmaaldrich.comnih.gov During the reaction catalyzed by UGTs, the glucuronic acid moiety is transferred from UDPGA to the carboxylic acid group of indomethacin. sigmaaldrich.com This process results in the formation of the 1-O-acyl glucuronide and releases uridine diphosphate (UDP). nih.govnih.gov

De-glucuronidation Mediated by Beta-Glucuronidase (β-GLU)

De-glucuronidation is the reverse process of glucuronidation, involving the hydrolytic cleavage of the glucuronide conjugate to release the original aglycone (in this case, indomethacin). covachem.comnih.gov This reaction is catalyzed by the enzyme beta-glucuronidase (β-GLU). nih.govnih.gov

This compound, formed in the liver, can be excreted into the bile and subsequently delivered to the lumen of the small intestine. nih.gov Within the gastrointestinal tract, gut microbiota that express beta-glucuronidase can hydrolyze the acyl glucuronide. nih.govtandfonline.comresearchgate.net This cleavage releases the parent indomethacin, which can then be reabsorbed, a process contributing to enterohepatic circulation. nih.gov Pharmacological inhibition of this bacterial beta-glucuronidase activity has been shown to protect against the gastrointestinal toxicity associated with some NSAIDs by preventing the localized release of high concentrations of the parent drug in the intestinal lumen. nih.govnih.govtandfonline.com Studies using purified E. coli beta-glucuronidase have confirmed that NSAID acyl glucuronides are substrates for the bacterial enzyme. nih.gov

Beta-glucuronidase is also widely distributed throughout mammalian tissues and body fluids. nih.govnih.gov It is primarily known as a lysosomal hydrolase but is also found in the endoplasmic reticulum. nih.gov Human β-GLU is a homotetrameric glycoprotein. nih.gov The enzyme is expressed in various organs, including the liver, and can be found in phagocytic cells like neutrophils. researchgate.netsigmaaldrich.com Its presence in various tissues means that the deconjugation of this compound is not restricted to the gut and can potentially occur systemically, releasing the active parent drug. nih.gov Increased beta-glucuronidase activity has been noted at sites of inflammation, suggesting a potential mechanism for reactivating glucuronidated compounds in specific pathological areas. researchgate.net

The hydrolysis of this compound by beta-glucuronidase proceeds via a retaining mechanism that involves a two-step, double-displacement reaction. nih.gov This catalytic process relies on two key glutamic acid residues within the enzyme's active site.

The proposed mechanism is as follows:

A catalytic glutamic acid residue (Glu451 in the human enzyme) acts as a general acid, protonating the glycosidic oxygen that links indomethacin to the glucuronic acid. nih.gov This facilitates the departure of the aglycone (indomethacin). nih.gov

Simultaneously, a second glutamic acid residue (Glu540 in the human enzyme) acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety. nih.gov This forms a covalent glucuronyl-enzyme intermediate. nih.gov

Finally, a water molecule enters the active site and, activated by the first glutamic acid residue (now acting as a general base), hydrolyzes the intermediate. nih.gov This releases β-D-glucuronic acid and regenerates the active enzyme. nih.gov

Metabolic Disposition and Recirculation Dynamics

Biliary Excretion of Indomethacin (B1671933) Acyl-beta-D-glucuronide

Following its formation in the liver, Indomethacin Acyl-beta-D-glucuronide is actively transported into the bile for excretion. This biliary secretion is a significant route of elimination for indomethacin metabolites. Studies in rats have demonstrated that a substantial portion of an administered indomethacin dose, approximately 50%, is excreted into the bile over a two-hour period, largely in the form of its glucuronide conjugate. nih.gov This efficient biliary clearance highlights the liver's central role in the disposition of indomethacin.

The transport of this compound from hepatocytes into the bile canaliculi is not a passive process. It is mediated by specific efflux transporters located on the apical membrane of the hepatocytes. A key transporter involved in this process is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as the canalicular multispecific organic anion transporter (cMOAT). nih.govnih.gov MRP2 is responsible for the biliary excretion of a wide range of compounds, particularly conjugated metabolites like glucuronides. nih.gov For many NSAIDs containing a carboxylic acid group, their corresponding acyl glucuronides are readily excreted across the hepatocanalicular membrane via MRP2 into the biliary tree. nih.gov Studies on other drugs, such as mycophenolic acid, have shown that in rats deficient in MRP2, the biliary excretion of the acyl glucuronide metabolite was reduced by over 70%, underscoring the transporter's critical function. nih.gov

Enterohepatic Recirculation Pathway

Indomethacin and its acyl glucuronide metabolite are subject to enterohepatic recirculation, a process that significantly prolongs the drug's presence in the body. nih.govnih.govnih.gov This pathway involves the biliary excretion of the this compound into the small intestine, followed by metabolic reactivation and subsequent reabsorption. nih.govnih.gov

Once this compound is delivered to the intestine via the bile, it cannot be readily reabsorbed in its conjugated form. nih.govnih.gov The key step for reabsorption is the hydrolytic cleavage of the glucuronic acid moiety, a process known as deconjugation. This reaction releases the parent drug, indomethacin (the aglycone), which can then be reabsorbed from the intestinal lumen back into the systemic circulation. nih.gov This cycle of biliary excretion of the conjugate and intestinal reabsorption of the parent drug effectively extends the half-life of indomethacin. nih.gov

The intestinal microbiota plays a crucial role in the enterohepatic recirculation of indomethacin by mediating the deconjugation of its acyl glucuronide metabolite. nih.govelifesciences.org Gut bacteria produce enzymes called β-glucuronidases, which are capable of cleaving the bond between indomethacin and glucuronic acid. nih.govnih.gov

The activity of bacterial β-glucuronidases directly influences the ratio of this compound to its aglycone, indomethacin, in the gut. nih.govnih.gov Perturbation of the intestinal microbiome, for instance through antibiotic treatment, leads to reduced bacterial β-glucuronidase activity. nih.govelifesciences.org This diminishes the deconjugation process, resulting in a lower amount of the re-absorbable aglycone. Consequently, in microbiota-depleted preclinical models, the circulating concentrations of indomethacin are reduced, demonstrating the direct impact of gut bacteria on the drug's pharmacokinetics. nih.govelifesciences.org The inhibition of bacterial β-glucuronidase has been shown to reduce the toxic effects of some NSAIDs on the intestine by preventing the release of the harmful aglycone. nih.gov

Indomethacin administration itself can induce significant shifts in the composition of the intestinal microbiota. elifesciences.orgnih.gov Studies in mice and rats have documented these bidirectional interactions, where the drug affects the bacteria, and the bacteria, in turn, affect the drug's metabolism. elifesciences.org

In preclinical mouse models, indomethacin treatment has been shown to cause notable changes in the gut microbial community structure. elifesciences.orgnih.gov One of the consistent findings is an increased ratio of Firmicutes to Bacteroidetes. nih.gov Specific bacterial families have also been observed to change in abundance. For example, the family Erysipelotrichaceae, a member of the Firmicutes phylum, has been shown to expand in the cecum and large intestine mucosa following both acute and chronic indomethacin exposure. elifesciences.org In rats, indomethacin treatment led to a significant enrichment of organisms closely related to Enterococcus faecalis in the small intestine. nih.gov

Table 1: Observed Changes in Intestinal Microbiota Composition in Preclinical Models Following Indomethacin Administration

Preclinical ModelObserved Microbiota ChangeReference
MouseIncreased ratio of Firmicutes to Bacteroidetes nih.gov
MouseExpansion of Erysipelotrichaceae family elifesciences.org
MouseDecrease in S24-7, a family of Bacteroidetes elifesciences.org
RatEnrichment of Enterococcus faecalis-related organisms nih.gov

Impact of Intestinal Microbiota on Enterohepatic Cycling

Renal Elimination Pathways of Glucuronide Conjugates

The kidneys are a principal route for the elimination of many drug metabolites, including glucuronide conjugates. For this compound, renal clearance is a predominant mechanism of elimination from the body. nih.gov The high concentration of this metabolite in urine, contrasted with its low levels in plasma, points towards the kidney's significant role not only in excreting but also potentially in forming the glucuronide conjugate. nih.govnih.gov

The renal handling of glucuronide conjugates is a multi-step process involving glomerular filtration and active tubular secretion. Being highly water-soluble, these conjugates are readily filtered through the glomerulus. nih.gov Additionally, specific transporters in the proximal tubules, such as multidrug resistance-associated proteins (MRPs), actively secrete glucuronides from the blood into the urine, further enhancing their elimination. nih.gov

The stability of acyl glucuronides like this compound can be influenced by the pH of the urine. In acidic urine, these conjugates are generally more stable. nih.gov However, they can undergo intramolecular rearrangement to form isomeric glucuronides or be hydrolyzed back to the parent compound, particularly during prolonged residence time in the bladder. nih.gov

Studies have shown that the co-administration of certain drugs can affect the renal elimination of glucuronides. For instance, probenecid, a substance known to be a substrate for renal glucuronidation, has been shown to reduce the acyl glucuronidation of indomethacin by 50% and inhibit the formation of other glucuronide metabolites. nih.gov This suggests competition for either the renal glucuronidation enzymes or the tubular secretion transporters.

The following tables summarize key findings related to the renal elimination of indomethacin and its glucuronide metabolites.

Table 1: Urinary Metabolites of Indomethacin in Humans

Compound Presence in Plasma Presence in Urine
Indomethacin Present Present (approx. 26% of oral dose as drug and its glucuronide) drugbank.com
This compound Not readily detectable nih.govnih.gov High concentrations nih.gov
O-desmethylindomethacin Present Present
O-desmethylindomethacin glucuronides Not readily detectable High concentrations nih.gov

Data compiled from multiple research findings. nih.govnih.govdrugbank.com

Table 2: Effect of Probenecid on Indomethacin Glucuronidation

Metabolite Formation Effect of Probenecid Co-administration
Acyl glucuronidation of indomethacin Reduced by 50% nih.gov
O-desmethylindomethacin acyl glucuronide formation Completely inhibited nih.gov

This data illustrates the significant role of renal pathways in the glucuronidation process, which can be inhibited by competing substrates. nih.gov

Chemical Reactivity and Isomerization Pathways

Intramolecular Acyl Migration of the Glucuronide Moiety

A key characteristic of acyl glucuronides is their tendency to undergo intramolecular acyl migration. currentseparations.comnih.gov This non-enzymatic process involves the transfer of the indomethacin (B1671933) acyl group from its initial C-1 hydroxyl group (the anomeric carbon) of the glucuronic acid moiety to the other hydroxyl groups on the sugar ring. currentseparations.com

The initial biosynthetic product is the 1-β-O-acyl glucuronide. nih.govnih.gov Through acyl migration, this ester can rearrange to form a complex mixture of positional isomers. nih.govcurrentseparations.com The acyl group can move to the C-2, C-3, or C-4 positions of the glucuronic acid, resulting in the formation of 2-β, 3-β, and 4-β isomers. nih.gov These β-isomers can also undergo reversible anomerization to form their corresponding α-anomers. nih.gov This migration process is significant because the resulting isomers are considered reactive intermediates that can participate in further reactions, such as covalent binding to proteins. nih.govcurrentseparations.com

Table 1: Isomers of Indomethacin Acyl Glucuronide Formed via Acyl Migration

Initial CompoundMigration ProcessResulting Isomers
1-β-O-acyl glucuronideIntramolecular Acyl Migration2-β-O-acyl isomer
1-β-O-acyl glucuronideIntramolecular Acyl Migration3-β-O-acyl isomer
1-β-O-acyl glucuronideIntramolecular Acyl Migration4-β-O-acyl isomer
2-, 3-, 4-β isomersAnomerization2-, 3-, 4-α isomers
This table summarizes the formation of various positional and stereoisomers from the parent 1-β-O-acyl glucuronide through acyl migration and subsequent anomerization. currentseparations.comnih.gov

pH: Acyl glucuronides are generally unstable at physiological and alkaline pH. currentseparations.com Higher pH values promote the acyl migration process. nih.gov The degradation of the parent drug, indomethacin, is also subject to specific base catalysis at pH values above 6.5, indicating instability in alkaline conditions. researchgate.net This suggests that the glucuronide conjugate is also more reactive at higher pH. Conversely, the metabolite is more stable in acidic conditions, and one study noted that no isoglucuronides were present in the acidic urine of a volunteer. researchgate.netnih.gov

Temperature: Isomerization and hydrolysis reactions are temperature-dependent. Studies on acyl glucuronides are typically conducted at 37°C to mimic physiological conditions. currentseparations.com The kinetics of indomethacin's degradation in alkaline solutions were shown to increase with temperatures ranging from 20.1 to 40.7°C, a principle that also applies to the reactions of its glucuronide metabolite. researchgate.net

Hydrolysis of Indomethacin Acyl-beta-D-glucuronide

In addition to acyl migration, this compound can undergo hydrolysis, a process where the ester linkage is cleaved, releasing the parent drug (aglycone) and glucuronic acid. currentseparations.com This can occur through both non-enzymatic (chemical) and enzymatic pathways. nih.gov

Chemical hydrolysis is, like acyl migration, influenced by pH and temperature. researchgate.netresearchgate.net Enzymatic hydrolysis is facilitated by β-glucuronidase enzymes, which can be present in various tissues and bacteria in the gut, contributing to the enterohepatic circulation of indomethacin. unc.edu Analytical methods using nuclear magnetic resonance (NMR) spectroscopy can be employed to distinguish and quantify the rates of both acyl migration and hydrolysis. nih.gov

Covalent Modification of Biological Macromolecules

The reactivity of this compound and its isomers is a primary cause for concern, as it can lead to the covalent modification of proteins, forming drug-protein adducts. nih.govnih.gov This process, also known as haptenation, can alter the structure and function of the target protein and is hypothesized to be a potential mechanism underlying certain drug toxicities. nih.govscispace.com

Two primary mechanisms have been proposed for the formation of covalent adducts between acyl glucuronides and proteins:

Transacylation: This mechanism involves a direct nucleophilic attack on the electrophilic carbonyl carbon of the acyl glucuronide by a nucleophilic group (such as lysine (B10760008), serine, or cysteine residues) on a protein. nih.govnih.gov This results in the transfer of the indomethacin acyl group to the protein and the displacement of the glucuronic acid moiety. nih.gov Transacylation is thought to be promoted at higher pH values and can occur with any of the reactive positional isomers. nih.gov

Glycation: This pathway is initiated by the acyl migration of the 1-β-O-acyl glucuronide to its 2-, 3-, or 4-β isomers. nih.gov These isomers can then react with primary amine groups on proteins (e.g., the ε-amino group of lysine) to form a Schiff base (or imine). nih.govnih.gov This intermediate can then undergo an irreversible Amadori rearrangement to form a stable, covalently bound adduct where the glucuronic acid moiety acts as a spacer, linking the drug to the protein. nih.govnih.gov

Table 2: Comparison of Protein Adduct Formation Mechanisms

MechanismInitiating StepKey IntermediateFinal Adduct Structure
Transacylation Direct nucleophilic attackN/AIndomethacin directly bound to protein
Glycation Intramolecular acyl migrationSchiff base (imine)Indomethacin linked to protein via glucuronic acid
This table outlines the key differences between the transacylation and glycation pathways for the covalent modification of proteins by this compound. nih.govnih.govnih.gov

The formation of protein adducts by acyl glucuronides has been studied extensively in various in vitro systems. These experiments are crucial for understanding the reactivity of these metabolites and their potential for covalent binding.

Incubation with Human Serum Albumin (HSA): Studies have co-incubated acyl glucuronides of NSAIDs with HSA, a major plasma protein, to identify binding sites. scispace.comnih.gov For example, research on tolmetin (B1215870) glucuronide, a structurally related compound, used tandem mass spectrometry to identify specific lysine residues (Lys-199, Lys-525, etc.) on albumin that were covalently modified. nih.gov These studies provide definitive evidence that the glucuronic acid moiety can be retained in the final adduct, supporting the glycation/imine mechanism. nih.gov

Liver Microsomal Incubations: In vitro systems using human liver microsomes are commonly employed to biosynthesize the acyl glucuronide from the parent drug. currentseparations.comacs.org The reactivity of the newly formed metabolite can then be assessed by measuring its rate of degradation (hydrolysis and isomerization) and its covalent binding to microsomal proteins or added proteins like HSA. currentseparations.comacs.org

Analytical Methodologies for Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC/MS) Techniques

Liquid chromatography coupled with mass spectrometry (LC/MS) stands as a cornerstone for the analysis of indomethacin (B1671933) and its metabolites, offering high sensitivity and selectivity. researchgate.net This technique allows for the direct measurement of the glucuronide conjugate, often eliminating the need for preliminary chemical or enzymatic hydrolysis. nih.govcapes.gov.br

High-resolution mass spectrometry (HRMS), particularly when combined with techniques like Fourier transform mass spectrometry, provides accurate mass measurements essential for the confident identification of metabolites. nih.gov For instance, Orbitrap-based MS systems can detect metabolites and provide mass accuracy of less than 10 ppm, which is critical for elucidating elemental compositions. mdpi.comsciex.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are vital for structural confirmation. While collision-induced dissociation (CID) is commonly used, it can sometimes yield fragments that are not sufficiently informative for pinpointing the exact site of conjugation. sciex.com Advanced fragmentation techniques, such as electron activated dissociation (EAD), can generate unique, diagnostic fragments of the glucuronide moiety itself, providing clear and specific information to confirm the site of metabolism and distinguish between isomers. sciex.com In the positive ion mode, the quasi-molecular ion [M+H]⁺ of indomethacin at m/z 358 is often weak or unobservable due to the labile amide bond, leading to characteristic fragment ions such as m/z 139. nih.gov

LC-MS/MS is the predominant method for the quantitative analysis of indomethacin acyl glucuronide and its parent drug in biological fluids. researchgate.net These methods are typically validated for linearity, accuracy, precision, and sensitivity.

For the quantification of the parent compound, indomethacin, methods have been developed with linear calibration curves in plasma and urine. nih.gov For example, one LC-ESI-MS method demonstrated linearity in plasma from 14.8 to 2,970 ng/mL and in urine from 10.5 to 4,210 ng/mL. nih.gov The accuracy for such methods generally ranges between 90% and 108%, with intra- and inter-day precision (expressed as relative standard deviation) being less than 8%. nih.gov The limit of quantitation (LOQ) for indomethacin in plasma has been reported to be as low as 0.060 µg/ml, and in urine, 0.053 µg/ml. nih.govcapes.gov.br For the direct quantification of indomethacin's metabolites in urine, LOQs have been established at 0.065 µg/ml for O-desmethylindomethacin (DMI) and its acyl glucuronide, and 0.254 µg/ml for DMI ether glucuronide. nih.govcapes.gov.br

The use of a stable isotope-labeled internal standard, such as d4-indomethacin, is a common strategy to compensate for matrix effects and improve the accuracy and reproducibility of the quantification. nih.gov

Table 1: LC-MS Method Parameters for Indomethacin Quantification

Parameter Plasma Urine
Calibration Range 14.8 - 2970 ng/mL 10.5 - 4210 ng/mL
LLOQ 14.8 ng/mL 10.5 ng/mL
Accuracy 90% - 108% 90% - 108%
Precision (RSD) < 8% < 8%

Data sourced from a study using an LC-ESI-MS method with an in-source fragmentation technique. nih.gov

LC/MS methods are routinely applied to determine the concentrations of indomethacin and its glucuronide metabolite in various biological matrices, which is fundamental for pharmacokinetic studies. nih.govcapes.gov.brnih.gov Sample preparation is a critical step to remove interfering substances and concentrate the analytes. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For instance, acidifying plasma or urine samples with hydrochloric acid followed by extraction with chloroform (B151607) has been shown to achieve high recovery rates of 94% to 104%. nih.gov

Chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient or isocratic elution with a mobile phase consisting of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724). nih.govcurrentseparations.com Direct analysis of glucuronides in human urine has successfully identified and quantified indomethacin acyl glucuronide, alongside other metabolites like O-desmethylindomethacin and its conjugates. nih.govcapes.gov.br In some studies, only the parent drug, indomethacin, was detected in plasma, while the glucuronide conjugates were primarily found in urine. nih.govcapes.gov.br The stability of acyl glucuronides is a significant consideration during sample handling and analysis; acidification of samples and storage at low temperatures (e.g., 4°C) are often employed to minimize degradation. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of indomethacin acyl glucuronide and its isomers, and for investigating the kinetics of its degradation. nih.gov

¹H NMR and ¹³C NMR provide detailed information about the molecular structure. High-field NMR is particularly powerful for resolving complex spectra and confirming the structure of metabolites. nih.gov NMR can distinguish between the different positional isomers (β1, β2, β3, β4) that are formed via acyl migration, a process where the indomethacin acyl group moves from the C-1 position of the glucuronic acid ring to other hydroxyl groups. nih.govnih.gov The chemical shifts and coupling constants of the anomeric proton and other protons on the glucuronic acid ring are highly sensitive to the position of the acyl group. nih.gov

Solid-state NMR has also been used to study the polymorphism of the parent drug, indomethacin, revealing differences in molecular conformation and packing in different crystalline forms (α- and γ-forms), which can provide insights into the behavior of the molecule. nih.gov This technique can estimate the number of molecular conformations in a unit cell. nih.gov

NMR spectroscopy is uniquely suited for studying the kinetics of acyl glucuronide degradation in real-time under physiological conditions (pH 7.4, 37°C). nih.govnih.gov By monitoring the disappearance of the ¹H NMR signal of the anomeric proton of the parent 1-β-O-acyl glucuronide, researchers can determine the rate of degradation (half-life) and delineate the competing pathways of hydrolysis (cleavage to form indomethacin) and acyl migration (rearrangement to form isomers). nih.govnih.gov

The resonances of the protons in the degradation products—the parent drug from hydrolysis and the various isomers from acyl migration—are distinguishable in the NMR spectrum, allowing for the quantification of each species over time. nih.gov This provides individual rate constants for each degradation pathway. nih.gov Such studies have been performed on a variety of acyl glucuronides, including those of NSAIDs, to rank their reactivity. nih.gov Sufficient quantities of the acyl glucuronide for these NMR studies can be generated from in vitro systems, such as human liver microsomal incubations, which is particularly useful when supplies of the parent drug are limited. nih.gov

Table 2: Degradation Kinetics of Acyl Glucuronides Studied by NMR

Degradation Pathway Analytical Approach Key Findings
Hydrolysis Monitoring the increase in signals corresponding to the free aglycone (Indomethacin). Provides rate constant for hydrolytic cleavage. nih.gov
Acyl Migration Monitoring the disappearance of the 1-β-O-acyl glucuronide anomeric proton signal and the appearance of signals for C-2, C-3, and C-4 isomers. Provides rate constants for intramolecular rearrangement. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a primary technique for the determination and quantification of indomethacin and its metabolites, including Indomethacin Acyl-β-D-glucuronide. dntb.gov.uaresearchgate.net The method's power lies in its ability to separate the parent drug from its various metabolites and potential degradation products in complex biological matrices like plasma and urine. dntb.gov.uanih.gov

For the specific analysis of Indomethacin Acyl-β-D-glucuronide, direct gradient HPLC methods have been developed that allow for its measurement without requiring prior enzymatic hydrolysis. nih.govcapes.gov.br This direct approach is advantageous as it prevents potential inaccuracies associated with incomplete enzyme reactions. scispace.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing columns such as C18 or specialized phenyl columns to achieve effective separation. researchgate.netnih.gov The choice of stationary phase is critical; for instance, a Zorbax-Phenyl analytical column has been shown to successfully separate indomethacin from its degradation products in a short time frame. nih.gov

The mobile phase composition is optimized to ensure adequate resolution. A typical mobile phase might consist of a mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer, often acidified with phosphoric acid or formic acid to control the pH. researchgate.netnih.govresearchgate.net The pH of the mobile phase and sample is a crucial parameter, as acyl glucuronides are prone to pH-dependent isomerization and hydrolysis. nih.govresearchgate.net For example, analysis of acidic urine samples has shown the absence of isoglucuronides, highlighting the importance of pH control during analysis. nih.govcapes.gov.br Detection is commonly performed using ultraviolet (UV) spectrophotometry at wavelengths around 237-245 nm. researchgate.netnih.gov

The following table summarizes representative HPLC conditions used for the analysis of indomethacin and its related compounds.

Table 1: Examples of HPLC Methodologies

Parameter Method 1 nih.gov Method 2 researchgate.net Method 3 nih.gov
Column Zorbax-Phenyl (75 mm x 4.6 mm, 3.5 µm) LiChrosorb C18 (250 mm x 4.6 mm, 5 µm) Not Specified
Mobile Phase Acetonitrile and 0.2% phosphoric acid (50:50, v/v) 0.5% v/v orthophosphoric acid, methanol, and acetonitrile (40:20:40, v/v/v) Gradient elution
Flow Rate 0.6 ml/min 2 ml/min Not Specified
Detection UV at 237 nm UV at 240 nm Not Specified
Analysis Time 7.5 min 9 min Not Specified

| Application | Determination in topical gel | Determination in tablet dosage forms | Determination in human plasma and urine |

Sample Handling and Stability Considerations in Research Studies

The chemical reactivity and inherent instability of acyl glucuronides, such as Indomethacin Acyl-β-D-glucuronide, necessitate rigorous sample handling and stability protocols in research studies. researchgate.net These metabolites are susceptible to degradation via hydrolysis, which cleaves the glucuronide moiety to regenerate the parent drug (indomethacin), and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid sugar. researchgate.net This instability can lead to an underestimation of the glucuronide and a corresponding overestimation of the aglycone (parent drug). scispace.com

Therefore, the stability of the analyte must be thoroughly evaluated at every stage of the analytical process, including sample collection, storage, preparation, and the time spent in the autosampler prior to injection. scispace.com Biological samples are complex, and proper preparation is a critical step to remove interfering endogenous components. uab.edu Common techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). uab.edu For indomethacin analysis, extraction from plasma has been optimized using a mixture of petroleum ether and dichloromethane (B109758) after acidification of the plasma with a citrate (B86180) buffer to a pH of 3.0. nih.gov This acidification step helps to minimize interference from endogenous compounds. nih.gov

Minimizing the degradation and isomerization of Indomethacin Acyl-β-D-glucuronide in collected samples (ex vivo) is paramount for accurate quantification. The primary factors influencing its stability are pH and temperature. Acyl glucuronides are known to be more stable under acidic conditions (pH < 6) and are labile at neutral or alkaline pH. researchgate.net

Key strategies to minimize ex vivo degradation include:

Immediate Cooling and Freezing: Biological samples should be placed on ice immediately after collection and stored at low temperatures (e.g., -20°C or -80°C) as quickly as possible to slow down chemical and enzymatic degradation processes. scispace.com

pH Control: Since stability is pH-dependent, acidifying the biological matrix (e.g., plasma or urine) immediately upon collection can inhibit both hydrolysis and acyl migration. nih.gov Studies have shown that acidifying plasma to pH 3.0 is effective before extraction. nih.gov The observation that isoglucuronides were absent in acidic urine further supports the strategy of maintaining a low pH environment. nih.govcapes.gov.br

Simplified Sample Preparation: Sample processing should be performed at low temperatures (e.g., on ice) and as rapidly as possible. researchgate.net The procedures should be kept as simple as possible to reduce the risk of degradation during these steps. researchgate.net

Use of Inhibitors: In some cases, the addition of enzyme inhibitors can prevent enzymatic degradation, though for acyl glucuronide stability, pH and temperature control are the most critical factors.

The following table outlines stability findings for indomethacin under forced degradation conditions, which provides insight into the lability of the parent compound and by extension, its metabolites.

Table 2: Indomethacin Stability Under Forced Degradation Conditions researchgate.net

Condition Observation
Acid Hydrolysis (HCl) Unstable
Base Hydrolysis (NaOH) Unstable
Oxidation (H₂O₂) Unstable
Photolysis Unstable

| Thermal Stress | Unstable |

This data underscores the inherent instability of the indomethacin structure, reinforcing the need for stringent handling and storage conditions when analyzing its metabolites like the acyl glucuronide. researchgate.net

Pharmacological and Biological Research in Preclinical Models

Modulation of Parent Drug Pharmacokinetics by Glucuronide Metabolism in Animal Models

Indomethacin (B1671933) undergoes significant metabolism in the liver, where it is conjugated with glucuronic acid to form indomethacin acyl-β-D-glucuronide. This glucuronide metabolite is then excreted into the bile and enters the small intestine. In the intestinal lumen, the metabolite can be hydrolyzed back to the parent drug, indomethacin, by β-glucuronidases produced by the gut microbiota. This process, known as enterohepatic recirculation, can significantly impact the pharmacokinetics of indomethacin. nih.govdrugbank.com

Studies in animal models have demonstrated that the inhibition of microbial β-glucuronidase can alter the pharmacokinetics of indomethacin. nih.govnih.govnih.gov By preventing the deconjugation of indomethacin acyl-β-D-glucuronide in the intestine, the reabsorption of the parent drug is reduced. nih.gov

In a study involving mice treated with an antibiotic cocktail to perturb the intestinal microbiome, the pharmacokinetics of indomethacin were altered. nih.gov These antibiotic-treated mice showed a higher ratio of indomethacin-glucuronide to indomethacin in their urine and feces compared to control mice. Specifically, in urine, the ratio was significantly higher in the antibiotic-treated group for the first 12 hours after indomethacin administration (93.3% higher at 4 hours, 55.6% higher at 8 hours, and 43.4% higher at 12 hours). nih.gov In the feces of control mice, indomethacin-glucuronide was barely detectable, whereas it was readily detected in the antibiotic-treated mice. nih.gov This indicates that the reduced bacterial β-glucuronidase activity, due to the antibiotics, led to decreased de-glucuronidation and reabsorption of indomethacin from the intestine. nih.gov

Furthermore, the use of a selective small-molecule inhibitor of bacterial β-glucuronidase, known as Inh-1, has been shown to protect mice against the small intestinal injury induced by indomethacin. nih.govnih.gov This protective effect is attributed to the prevention of the hydrolytic cleavage of the acyl glucuronide in the intestinal lumen, which in turn reduces the local concentration of the parent drug. nih.gov These findings highlight the significant role of microbial β-glucuronidase in the disposition and enterohepatic circulation of indomethacin. nih.govnih.gov

Table 1: Effect of Antibiotic Treatment on the Ratio of Indomethacin-Glucuronide to Indomethacin in Mouse Urine

Time Post-Indomethacin AdministrationPercentage Increase in Ratio (Antibiotic-Treated vs. Control)
4 hours93.3%
8 hours55.6%
12 hours43.4%

Interactions with Drug Transport Proteins

Indomethacin acyl-β-D-glucuronide, like many other drug glucuronides, relies on transport proteins for its movement across cellular membranes. These transporters play a crucial role in the disposition and excretion of the metabolite.

While specific studies on the interaction of indomethacin acyl-β-D-glucuronide with Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are not extensively detailed in the provided context, it is a well-established principle that glucuronide conjugates are substrates for these transporters. OATs and OATPs are involved in the uptake of organic anions from the blood into hepatocytes and renal tubular cells, facilitating their elimination.

Multidrug Resistance-Associated Proteins (MRPs), particularly MRP2 and MRP3, and the Breast Cancer Resistance Protein (BCRP) are key efflux transporters involved in the biliary and renal excretion of drug conjugates. These transporters are responsible for moving glucuronidated metabolites, such as indomethacin acyl-β-D-glucuronide, out of cells and into the bile or urine for elimination from the body.

Investigation of Glucuronide Biological Activity in Specific Mechanistic Contexts (e.g., TRPA1 channel modulation for related acyl glucuronides)

While direct studies on the biological activity of indomethacin acyl-β-D-glucuronide are limited, research on other acyl glucuronide metabolites provides insights into their potential pharmacological effects. For instance, the acyl-glucuronide metabolite of ibuprofen (B1674241) has been shown to possess analgesic and anti-inflammatory effects through the modulation of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. nih.gov

Mechanistic Studies of Receptor or Enzyme Interactions in In Vitro Models

The pharmacological activity of Indomethacin Acyl-beta-D-glucuronide is intrinsically linked to its nature as a major metabolite of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. In vitro studies have focused on the enzymatic interactions that govern its formation and, crucially, its reactivation to the parent compound. The prevailing scientific view is that the glucuronide conjugate itself is largely inactive, serving as a transport form that requires enzymatic cleavage to exert a biological effect.

Enzymatic Formation by UDP-Glucuronosyltransferases (UGTs):

The formation of this compound from indomethacin is a phase II metabolic reaction catalyzed by UGT enzymes. In vitro investigations using human liver microsomes (HLM) and human intestine microsomes (HIM) have identified the specific UGT isoforms involved and characterized their kinetics. This enzymatic conjugation is a critical step in the metabolism and eventual elimination of indomethacin.

Studies have shown that the glucuronidation of indomethacin in HLM follows atypical (substrate inhibition) kinetics, whereas in HIM, it adheres to standard Michaelis-Menten kinetics nih.gov. This suggests different enzymatic behaviors in the liver versus the intestine.

Table 1: In Vitro Enzyme Kinetics of Indomethacin Glucuronidation nih.gov
Enzyme SourceKinetic ModelKm (μM)Ksi (μM)
Human Liver Microsomes (HLM)Atypical (Substrate Inhibition)21089.5
Human Intestine Microsomes (HIM)Michaelis-Menten17.4N/A

Interaction with Bacterial β-glucuronidase: The Reactivation Hypothesis

A key area of mechanistic research revolves around the interaction of this compound with bacterial β-glucuronidase enzymes found in the gut microbiota. gosset.ainih.gov The current hypothesis posits that the acyl-glucuronide, after being formed in the liver and excreted into the intestine via bile, is not readily reabsorbed. nih.govunc.edu Instead, it serves as a substrate for β-glucuronidases produced by intestinal bacteria. nih.gov

This enzymatic interaction hydrolyzes the glucuronide conjugate, cleaving off the glucuronic acid moiety and regenerating the active indomethacin aglycone locally in the intestinal lumen. nih.govnih.gov This process is believed to be a primary driver of the enterohepatic circulation of indomethacin and a key factor in the intestinal damage associated with the parent drug. nih.govunc.edutandfonline.comresearchgate.net Therefore, the most significant enzyme interaction for the glucuronide metabolite is not with a human receptor to elicit a therapeutic effect, but with a bacterial enzyme that reactivates it, leading to localized effects. nih.gov

In vitro experiments have confirmed that incubation of samples containing this compound with β-glucuronidase leads to a significant decrease in the glucuronide concentration and a corresponding increase in the concentration of the parent indomethacin. nih.gov

Table 2: Mechanistic Role of β-glucuronidase Interaction nih.govnih.gov
ComponentDescription
SubstrateThis compound
EnzymeBacterial β-glucuronidase (from gut microbiota)
ActionHydrolysis (deconjugation)
ProductIndomethacin (active aglycone)
Biological ConsequenceLocal release of active NSAID in the intestine, contributing to enterohepatic circulation and potential enteropathy.

Interaction with Parent Drug Targets

The primary pharmacological targets of indomethacin are the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.govresearchgate.net The parent drug is also known to bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ). nih.govnih.govmdpi.com Current research strongly suggests that this compound itself is significantly less active, or inactive, at these receptor sites. The biological and toxic effects are attributed to the regenerated parent drug following deconjugation. nih.gov The glucuronidation process effectively masks the carboxylic acid group essential for COX inhibition, rendering the metabolite inactive until it is cleaved back to the parent form.

Advanced Research Directions and Methodological Innovations

Multi-Omics Approaches to Investigate Microbiota-Drug-Metabolite Interactions

The interplay between the gut microbiota, indomethacin (B1671933), and its metabolite Indo-AG is complex and bidirectional. Multi-omics approaches, which integrate data from different biological layers like genes (metagenomics), transcripts (metatranscriptomics), proteins (metaproteomics), and metabolites (metabolomics), are crucial for unraveling these interactions. nih.govresearchgate.net

Studies have demonstrated that indomethacin administration significantly alters the composition of the intestinal microbiota. nih.govelifesciences.org Conversely, the state of the microbiome can influence the drug's fate. For instance, depleting the gut microbiota in mice through antibiotic treatment altered the pharmacokinetics of indomethacin, which is likely a result of reduced bacterial β-glucuronidase activity. nih.govelifesciences.org This highlights the microbiota's direct role in the enterohepatic recirculation of the drug.

By applying multi-omics, researchers can move beyond simple associations to build a more holistic picture. frontiersin.org Metagenomics can identify the specific bacterial species and genes (like GUS) that are affected by indomethacin or are responsible for its metabolism. nih.gov Metabolomics can then measure the resulting changes in the chemical landscape of the gut, including the levels of Indo-AG and other related molecules. nih.gov This integrated approach is fundamental to advancing precision medicine, where understanding an individual's unique microbiome could help predict their response to drugs like indomethacin. nih.gov

Computational Modeling of Acyl Glucuronide Reactivity and Disposition

Computational modeling has become an indispensable tool for predicting the chemical reactivity and disposition of acyl glucuronides like Indo-AG, helping to assess potential risks early in drug development. nih.govwustl.edu These metabolites are inherently reactive due to their electrophilic acyl group, which can lead to intramolecular rearrangement (acyl migration) and covalent binding to proteins. nih.govrsc.org

Quantum chemistry methods, such as density functional theory (DFT), are used to model the degradation of acyl glucuronides via intramolecular transacylation. rsc.org These models can calculate the activation energy for such reactions, which has shown a strong correlation with experimentally observed degradation rates. rsc.org Such computational approaches can help differentiate between more stable and more reactive acyl glucuronides based on the structure of the parent drug. nih.gov

Beyond reactivity, computational tools are also used to predict the broader pharmacokinetic profile (disposition) of drugs and their metabolites. researchgate.net In silico models can simulate absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For acyl glucuronides, this includes modeling their formation by specific UGT enzymes and their potential for bioactivation. nih.gov This predictive power allows for the screening of drug candidates for potential liabilities associated with acyl glucuronide formation, guiding the design of safer medicines. wustl.edu

Application of Advanced Analytical Platforms for Comprehensive Metabolite Profiling

A thorough understanding of the metabolic fate of indomethacin requires advanced analytical platforms capable of separating, detecting, and identifying a wide array of metabolites in complex biological samples. nih.gov Comprehensive metabolite profiling is essential for characterizing the formation of Indo-AG and tracking its subsequent reactions and effects on endogenous metabolic pathways. researchgate.net

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a cornerstone technology in this field. researchgate.netnih.gov It allows for the sensitive and specific detection of indomethacin and its metabolites, including Indo-AG, in matrices like urine and plasma. nih.gov A metabolomic study using LC-MS on rats treated with indomethacin revealed significant perturbations in amino acid and fatty acid metabolism, highlighting the systemic effects of the drug. nih.gov

To enhance the detection of all possible metabolites, researchers employ multi-platform strategies, often combining LC-MS with gas chromatography-mass spectrometry (GC-MS) to cover a wider range of chemical properties. mdpi.com Furthermore, advanced data processing techniques are critical. Methods like mass defect filtering (MDF) and the use of stable isotope labeling help to distinguish drug-related metabolites from the vast number of background signals in a biological sample, enabling a truly comprehensive identification of both common and unexpected metabolic products. researchgate.net

Q & A

Q. How is Indomethacin Acyl-beta-D-glucuronide structurally characterized, and what spectroscopic methods are recommended for its identification?

this compound (CAS 75523-11-4) is characterized by its molecular formula C25H24ClNO10 and molecular weight 533.91 g/mol . Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example, β-D-glucuronide derivatives are synthesized via glycosidation-anomerization reactions using SnCl₄ as a promoter, with anomeric configurations validated by coupling constants in ¹H-NMR spectra . High-performance liquid chromatography (HPLC) with UV detection or MS/MS is recommended for purity assessment, referencing protocols for similar acyl glucuronides like Bezafibrate Acyl Glucuronide .

Q. What are the standard enzymatic protocols to study the hydrolysis of this compound by β-glucuronidase?

Hydrolysis studies require standardized β-glucuronidase assays. A typical protocol involves incubating the glucuronide with β-glucuronidase (e.g., from E. coli) in acetate buffer (pH 4.5–5.0) at 37°C. Reaction progress is monitored via HPLC or spectrophotometry by quantifying released indomethacin. Controls should include heat-inactivated enzyme and substrate stability checks . For kinetic analysis, substrate concentrations (0.1–10 mM) and time-course experiments are critical to determine KmK_m and VmaxV_{max}.

Q. How is this compound synthesized, and what are common anomerization challenges?

Synthesis involves conjugating indomethacin with activated glucuronic acid (e.g., using 6,1-anhydroglucopyranuronic acid). A key challenge is controlling anomerization (α/β ratio), which is influenced by reaction conditions. For example, SnCl₄ promotes β-anomer formation in glycosidation reactions . Post-synthesis purification via preparative HPLC or column chromatography is essential to isolate the β-D-glucuronide form, with purity validated by NMR and MS .

Advanced Research Questions

Q. How can capillary electrophoresis (CE) be optimized for quantifying this compound in biological matrices like plasma?

A three-step CE stacking strategy—FASI-sweeping-AFMC (field-amplified sample injection, sweeping, and analyte focusing by micellar collapse)—enables sensitive quantification. For indomethacin glucuronide, validate the method using spiked plasma samples with a linear range of 25–200 ng/mL. Key parameters include micelle composition (e.g., sodium dodecyl sulfate), buffer pH (8.5–9.0), and injection time (30–60 s). Cross-validate with LC-MS/MS to ensure accuracy .

Q. What experimental models are suitable for evaluating the pharmacological and toxicological effects of this compound?

  • Anti-inflammatory activity : Use a chronic granuloma model (e.g., cotton pellet-induced inflammation in rodents) with indomethacin glucuronide doses (e.g., 5–50 mg/kg) compared to free indomethacin .
  • Gastrointestinal toxicity : Assess ulcerogenic potential using ethanol- or indomethacin-induced gastric ulcer models. Pre-treatment with the glucuronide (200–800 mg/kg) and comparison to proton pump inhibitors (e.g., ranitidine) can clarify its safety profile .
  • Pharmacokinetics : Conduct bile duct-cannulated studies to quantify enterohepatic recirculation, as acyl glucuronides are often hydrolyzed and reabsorbed .

Q. How do molecular dynamics (MD) simulations inform the nanoformulation of this compound?

MD simulations predict interactions between indomethacin glucuronide and nanocarriers (e.g., mPEG-b-PCL polymers). Simulations of nanoprecipitation processes guide drug loading optimization by analyzing solvent/non-solvent diffusion rates and polymer-drug binding affinities. Experimentally, validate nanoparticle stability and release kinetics in biorelevant media (pH 6.8–7.4) .

Q. How can researchers address stability challenges during analytical method development for this compound?

Acyl glucuronides are prone to hydrolysis and acyl migration. Mitigation strategies include:

  • Sample preparation : Use ice-cold acetonitrile for plasma protein precipitation to minimize enzymatic degradation .
  • Chromatographic conditions : Employ acidic mobile phases (pH 2.5–3.0) and low-temperature autosamplers (4°C) to stabilize the glucuronide .
  • Stability-indicating assays : Stress testing (e.g., heat, pH extremes) coupled with HPLC-DAD or LC-MS/MS identifies degradation products .

Data Contradiction and Validation Considerations

  • Discrepancies in pharmacological models : Chronic inflammation models (e.g., granuloma) may show reduced efficacy for indomethacin glucuronide compared to acute models due to slower hydrolysis rates . Validate using β-glucuronidase knockout mice or co-administration with enzyme inhibitors.
  • Analytical sensitivity : CE methods may lack specificity compared to LC-MS/MS. Cross-correlate results with orthogonal techniques and spike-and-recovery experiments in biological matrices.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.